Norverapamil hydrochloride
Overview
Description
Norverapamil hydrochloride is a metabolite of Verapamil . It is an N-demethylated metabolite of verapamil and has significantly less calcium channel blocking ability but exhibits therapeutic activity . It is used for treating cardiovascular disorders and chronic oral diseases in children .
Synthesis Analysis
Norverapamil is synthesized through a process involving obtaining quaternary ammonium salt . A suitable reversed-phase high-performance liquid chromatography (RP-HPLC) method for detection and determination of laboratory-synthesized metabolite norverapamil (NVER) present in the pharmaceutical formulations has been developed .Molecular Structure Analysis
The molecular formula of Norverapamil hydrochloride is C26H36N2O4·HCl . The molecular weight is 477.04 . The SMILES string representation isCC(C)C(CCCNCCC1=CC=C(OC)C(OC)=C1)(C#N)C2=CC(OC)=C(OC)C=C2.Cl
. Chemical Reactions Analysis
A new method for simultaneous determination of verapamil hydrochloride (VerHCl) and its metabolite norverapamil hydrochloride (NorHCl) by using capillary electrophoresis–electrochemiluminescence has been developed . The linear ranges of the VerHCl and NorHCl concentrations were 0.015–10.0 and 0.060–10.0 μg/mL, respectively .Physical And Chemical Properties Analysis
Norverapamil hydrochloride is an off-white crystalline solid . It softens at 50°C and decomposes at 155-160°C . It is soluble in water at a concentration of 15 mg/mL . The storage condition is desiccated .Scientific Research Applications
Analytical Method Development for Norverapamil Hydrochloride
Pharmaceutical Analysis and Validation Norverapamil hydrochloride, along with other calcium channel blockers and angiotensin-converting enzyme inhibitors, has been subject to analytical method development and validation for estimation in various pharmaceutical formulations. High-performance liquid chromatographic methods have been developed and fully validated to assess the presence and concentration of drugs like Norverapamil, Trandolapril, and Nifedipine in bulk and pharmaceutical formulations. These methods have been rigorously validated for precision, accuracy, linearity, and limits of detection and quantitation according to ICH guidelines, demonstrating the importance of Norverapamil hydrochloride in the pharmaceutical industry for treating conditions such as hypertension and heart-related ailments (G. C., G. Dyade, D. Jadhav, 2019).
Potential Therapeutic Applications
Bipolar Disorder Treatment The interest in l-type calcium channel (LTCC) antagonists, including Norverapamil hydrochloride, has been renewed for treating bipolar disorder due to the discovery that LTCC genes are part of the genetic etiology of bipolar disorder and related phenotypes. While data for LTCC antagonists like Norverapamil in phases other than acute mania are limited to observational studies, the growing evidence for calcium signaling dysfunction in bipolar disorder suggests that drugs like Norverapamil hydrochloride have stronger therapeutic candidacy, prompting discussions on improving the selectivity, efficacy, and tolerability of LTCC antagonists for conditions like bipolar disorder (A. Cipriani et al., 2016).
Safety And Hazards
Norverapamil hydrochloride is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Verapamil, the parent drug of Norverapamil, is used clinically for the treatment of hypertension, and for prophylaxis of supraventricular and ventricular arrhythmias . It is also effective in the treatment of diabetic kidney disease by decreasing urinary leakage, in lowering the risk of developing glomerular sclerosis, and in the treatment of burn scars . As an auxiliary drug, Verapamil enhances the bactericidal activity against Mycobacterium tuberculosis in pulmonary tuberculosis . These uses of Verapamil suggest potential future directions for the use of Norverapamil.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAFTRIDBHSJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67018-85-3 (Parent) | |
Record name | Norverapamil Hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40987149 | |
Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norverapamil hydrochloride | |
CAS RN |
67812-42-4 | |
Record name | Norverapamil Hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40987149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67812-42-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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